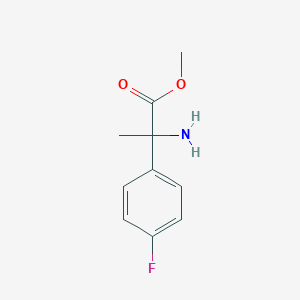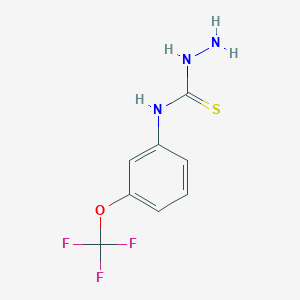
N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide, also known by its chemical formula C₈H₈F₃N₃S , is an intriguing organic compound. Its structure features a trifluoromethoxyphenyl group attached to a hydrazinecarbothioamide moiety. The compound’s molecular weight is approximately 235.23 g/mol .
Preparation Methods
Synthetic Routes:
-
Aryl Isothiocyanate Reaction
- Aryl isothiocyanates (5a-5i) react with hydrazine hydrate (85%) in isopropanol to yield N-substituted thiosemicarbazides (intermediate products 6a-6i) .
- Example reaction:
Aryl isothiocyanate+Hydrazine hydrate→Intermediate thiosemicarbazide
-
Hydrazine Hydrate Reaction
- Direct reaction of hydrazine hydrate with the compound leads to its formation .
- Example reaction:
Compound+Hydrazine hydrate→this compound
Industrial Production:
The industrial-scale synthesis of this compound involves optimizing the above synthetic routes for efficiency and yield.
Chemical Reactions Analysis
N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide participates in various reactions:
Oxidation/Reduction: It can undergo redox reactions.
Substitution: Substituents on the phenyl ring can be modified.
Common Reagents: Hydrazine hydrate, isopropanol, and aryl isothiocyanates.
Major Products: Thiosemicarbazides and the final compound.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile building block for synthesizing other compounds.
Biology: Studying its interactions with biomolecules.
Medicine: Investigating potential therapeutic effects.
Industry: Developing new materials or catalysts.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While N-(3-(Trifluoromethoxy)phenyl)hydrazinecarbothioamide is unique due to its trifluoromethoxy group, similar compounds include hydrazinecarbothioamides and related derivatives.
Remember that safety precautions should be followed when handling this compound due to its hazardous nature
Properties
Molecular Formula |
C8H8F3N3OS |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
1-amino-3-[3-(trifluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H8F3N3OS/c9-8(10,11)15-6-3-1-2-5(4-6)13-7(16)14-12/h1-4H,12H2,(H2,13,14,16) |
InChI Key |
YZRDHAMTLGOOIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


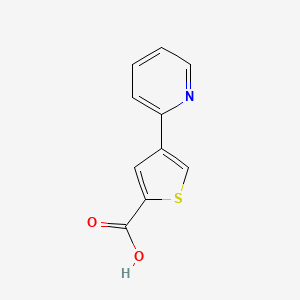
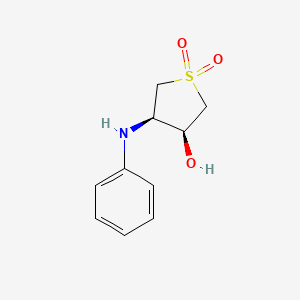
![Ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate](/img/structure/B12122073.png)
![6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122081.png)
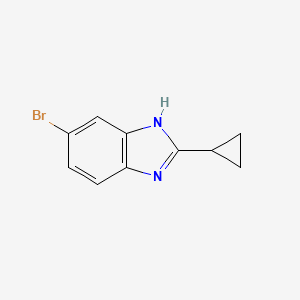
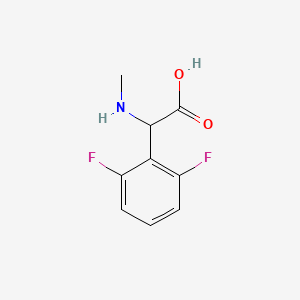
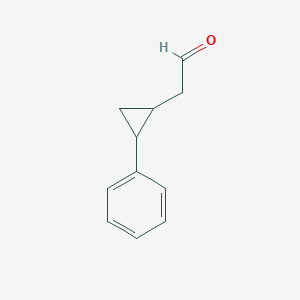
![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B12122103.png)
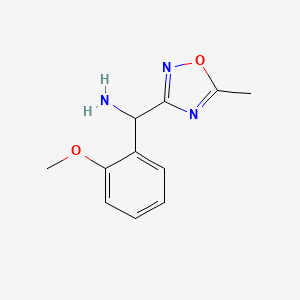
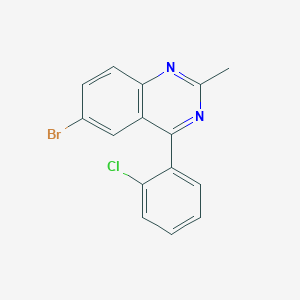
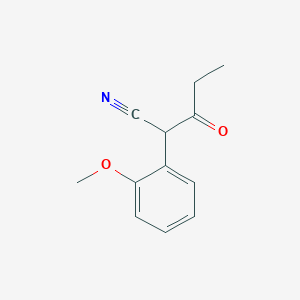
![Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B12122145.png)

